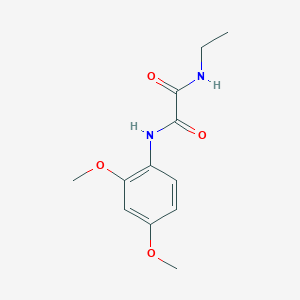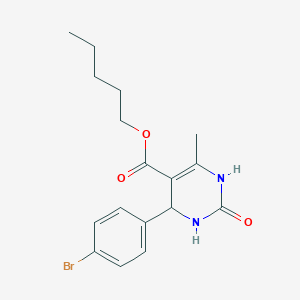
N-(4-bromophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as BPTA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BPTA is not fully understood. However, it is believed that BPTA exerts its biological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
BPTA has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, BPTA has been shown to exhibit anticonvulsant and anti-inflammatory properties. In neuroscience, BPTA has been studied for its potential use in the treatment of Alzheimer's disease. In cancer research, BPTA has been shown to exhibit anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. However, BPTA has some limitations, including its relatively low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the study of BPTA. One possible direction is to further investigate its potential applications in medicinal chemistry, neuroscience, and cancer research. Another possible direction is to develop new methods for synthesizing BPTA that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of BPTA and its potential side effects.
Synthesemethoden
BPTA can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde and 2-phenyl-1,3-thiazole-4-carboxylic acid followed by the reduction of the resulting product with lithium aluminum hydride. Another method involves the reaction of 4-bromobenzaldehyde and 2-phenyl-1,3-thiazole-4-carboxylic acid with acetic anhydride and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
BPTA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BPTA has been shown to exhibit anticonvulsant and anti-inflammatory properties. In neuroscience, BPTA has been studied for its potential use in the treatment of Alzheimer's disease. In cancer research, BPTA has been shown to exhibit anti-tumor properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-13-6-8-14(9-7-13)19-16(21)10-15-11-22-17(20-15)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZIRDRQLAHHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225203.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5225211.png)
![3-amino-2-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B5225213.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxo-2-butenoate](/img/structure/B5225216.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5225220.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5225237.png)
![(2-furylmethyl){[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B5225248.png)
![2-(3-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5225263.png)
![2-[(2-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5225284.png)
![N-benzyl-1-cyclobutyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5225295.png)

![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5225318.png)
